Cas no 5333-82-4 (2,2,2-trichloro-1-(4-chlorophenyl)ethanol)
5333-82-4 structure
Product Name:2,2,2-trichloro-1-(4-chlorophenyl)ethanol
Numero CAS:5333-82-4
MF:C8H6Cl4O
MW:259.944638729095
CID:1585676
PubChem ID:21417
Update Time:2025-04-21
2,2,2-trichloro-1-(4-chlorophenyl)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2,2-trichloro-1-(4-chlorophenyl)ethanol
- Ethane, 1-(p-chlorophenyl)-1-hydroxy-2,2,2-trichloro-
- AI3-04536
- NSC2349
- 2,2,2-trichloro-1-(4-chlorophenyl)ethan-1-ol
- 1-(4-chlorophenyl)-2,2,2-trichloroethanol
- BRN 1873416
- 1-(p-chlorophenyl)-2,2,2-trichloroethanol
- SureCN76211
- α-(Trichloromethyl)-4-chlorobenzenemethanol
- alpha-trichloromethyl-p-chlorobenzyl alcohol
- Benzenemethanol, 4-chloro-.alpha.-(trichloromethyl)-
- DTXSID301262749
- A18855
- 4-Chloro-I+/--(trichloromethyl)benzenemethanol
- NSC-2349
- Benzenemethanol, 4-chloro-alpha-(trichloromethyl)-
- NSC 2349
- 2,2,2-trichloro-1-(4-chlorophenyl)-ethanol
- LQAPSMWXDFJNGU-UHFFFAOYSA-N
- 4-06-00-03050 (Beilstein Handbook Reference)
- 5333-82-4
- BENZYL ALCOHOL, p-CHLORO-alpha-(TRICHLOROMETHYL)-
- SCHEMBL76211
- alpha-(Trichloromethyl)-4-chlorobenzenemethanol
- 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol
- Benzyl alcohol, p-chloro-.alpha.-(trichloromethyl)-
-
- Inchi: 1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H
- Chiave InChI: LQAPSMWXDFJNGU-UHFFFAOYSA-N
- Sorrisi: ClC(C(C1C=CC(=CC=1)Cl)O)(Cl)Cl
Proprietà calcolate
- Massa esatta: 257.91748
- Massa monoisotopica: 257.917
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.559
- Punto di ebollizione: 326.7°C at 760 mmHg
- Punto di infiammabilità: 151.4°C
- Indice di rifrazione: 1.596
- PSA: 20.23
- LogP: 3.74360
2,2,2-trichloro-1-(4-chlorophenyl)ethanol Letteratura correlata
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
5333-82-4 (2,2,2-trichloro-1-(4-chlorophenyl)ethanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti